(R)-4-(Aminomethyl)pyrrolidin-2-one hydrochloride
Description
Properties
IUPAC Name |
(4R)-4-(aminomethyl)pyrrolidin-2-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O.ClH/c6-2-4-1-5(8)7-3-4;/h4H,1-3,6H2,(H,7,8);1H/t4-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWHAXXIEOKYGKQ-PGMHMLKASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CNC1=O)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](CNC1=O)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-4-(Aminomethyl)pyrrolidin-2-one hydrochloride can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, a green and efficient route involves the photoinduced organocatalyzed three-component cyclization of styrene, tertiary α-bromoalkyl esters, and primary amines in a microchannel reactor under visible light conditions . This method is advantageous as it operates under mild conditions without the need for metal catalysts.
Industrial Production Methods
In industrial settings, the production of ®-4-(Aminomethyl)pyrrolidin-2-one hydrochloride often involves large-scale batch or continuous flow processes. These methods ensure high yield and purity of the final product. The use of advanced technologies such as microfluidic reactors allows for precise control over reaction parameters, leading to efficient and scalable production.
Chemical Reactions Analysis
Types of Reactions
®-4-(Aminomethyl)pyrrolidin-2-one hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield different amine derivatives.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like alkyl halides for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrrolidin-2-one derivatives with additional functional groups, while substitution reactions can introduce various alkyl or aryl groups at the aminomethyl position.
Scientific Research Applications
®-4-(Aminomethyl)pyrrolidin-2-one hydrochloride has a wide range of applications in scientific research:
Chemistry: It serves as a building block in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme mechanisms and as a ligand in biochemical assays.
Medicine: It is a precursor in the synthesis of pharmaceutical agents, particularly those targeting neurological conditions.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which ®-4-(Aminomethyl)pyrrolidin-2-one hydrochloride exerts its effects involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with enzymes or receptors, modulating their activity. The compound’s chiral nature also allows for selective binding to enantiomer-specific sites, influencing biological pathways and therapeutic outcomes.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidin-2-one: The parent compound without the aminomethyl group.
3-Iodopyrroles: Compounds with similar ring structures but different substituents.
N-Substituted Piperidines: Compounds that undergo similar synthetic transformations.
Uniqueness
®-4-(Aminomethyl)pyrrolidin-2-one hydrochloride is unique due to its specific substitution pattern and chiral nature, which confer distinct reactivity and biological activity. Its ability to participate in diverse chemical reactions and its applications in various fields highlight its versatility compared to other similar compounds.
Biological Activity
(R)-4-(Aminomethyl)pyrrolidin-2-one hydrochloride, a chiral compound, has garnered attention in pharmacological research due to its potential biological activities. This compound's structure suggests it may interact with various biological targets, leading to diverse therapeutic applications.
- Chemical Name : this compound
- CAS Number : 1434126-92-7
- Molecular Formula : C₅H₁₀ClN₃O
The mechanism of action of this compound involves its interaction with specific receptors and enzymes within biological systems. It may act as a precursor for neurotransmitters or other biologically active compounds, influencing various biochemical pathways. The compound has shown potential in modulating enzyme activities, particularly in the context of neuropharmacology and cancer therapeutics.
Antiproliferative Effects
Recent studies have explored the antiproliferative effects of pyrrolidine derivatives, including this compound. In vitro assays demonstrated that this compound can induce cell cycle arrest in cancer cell lines, particularly in the G2/M phase. For instance, a study indicated that treatment with similar pyrrolidine compounds resulted in significant reductions in cell viability at concentrations as low as 0.125 μM .
Enzyme Inhibition
This compound has been investigated for its potential as an inhibitor of dipeptidyl peptidase IV (DPP-IV), an enzyme implicated in glucose metabolism and diabetes management. Modifications to the structure of aminomethylpyrimidines have resulted in significant increases in DPP-IV inhibitory activity, suggesting that similar modifications to this compound could enhance its therapeutic efficacy .
Study on Cell Cycle Effects
In a recent experiment involving HeLa cells, this compound was tested for its effects on cell cycle progression. Results showed a concentration-dependent increase in G2/M arrest, with a corresponding decrease in G1 phase cells. This effect was notable at higher concentrations, indicating the compound's potential as an anticancer agent .
DPP-IV Inhibition Research
Research focusing on aminomethylpyrimidines revealed that structural optimization could lead to enhanced DPP-IV inhibition. The study found that certain substitutions increased activity by over 100-fold compared to unmodified compounds. This suggests that this compound may be similarly optimized for improved pharmacological effects .
Data Table: Summary of Biological Activities
| Activity Type | Description | Concentration Tested | Effect Observed |
|---|---|---|---|
| Antiproliferative | Induces G2/M phase arrest in HeLa cells | 0.125 - 0.5 μM | Significant reduction in cell viability |
| Enzyme Inhibition | Potential DPP-IV inhibitor | Varies | Enhanced inhibition with structural modifications |
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing (R)-4-(Aminomethyl)pyrrolidin-2-one hydrochloride, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : The compound can be synthesized via acid-catalyzed salt formation. For example, adding 1.0 M aqueous HCl to the free base under controlled heating (e.g., 50°C) yields the hydrochloride salt with ~52.7% efficiency after filtration and drying . Optimization strategies include:
- Adjusting HCl stoichiometry to minimize unreacted intermediates.
- Testing temperature gradients (0–50°C) to balance reaction rate and decomposition risks.
- Implementing recrystallization or column chromatography for purification.
Q. What analytical techniques are most effective for characterizing the purity and structure of this compound?
- Methodological Answer :
- 1H NMR : Confirm structural integrity via characteristic peaks (e.g., δ 9.39 ppm for NH groups, δ 1.73 ppm for methyl protons) .
- X-ray Powder Diffraction (XRPD) : Validate crystalline form by matching experimental patterns to reference data (e.g., peaks at 2θ = 10.2°, 15.5°) .
- HPLC : Assess purity (>98%) using reverse-phase methods with UV detection.
Q. What are the critical safety considerations when handling this compound in laboratory settings?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
- Ventilation : Use fume hoods to prevent inhalation of dust or aerosols .
- First Aid : For skin exposure, rinse immediately with water for ≥15 minutes; for eye contact, irrigate with saline and seek medical attention .
Advanced Research Questions
Q. How does the stereochemistry of this compound influence its reactivity and potential applications in asymmetric synthesis?
- Methodological Answer :
- The (R)-configuration at the aminomethyl group enables chiral recognition in enzyme inhibition or receptor binding. For example, analogs like IBI-376 hydrochloride (a PI3Kδ inhibitor) rely on stereochemical precision for target specificity .
- To study stereochemical effects:
- Synthesize both enantiomers and compare bioactivity via kinase assays.
- Use circular dichroism (CD) to monitor conformational changes in protein-ligand complexes.
Q. What strategies can mitigate discrepancies in reported synthetic yields of this compound across different studies?
- Methodological Answer :
- Variable Control : Standardize HCl concentration (1.0 M), reaction time (2–3 hours), and drying conditions (room temperature under suction) .
- Byproduct Analysis : Use LC-MS to identify impurities (e.g., unreacted free base) and adjust purification protocols.
- Replication : Cross-validate yields in inert atmospheres (e.g., nitrogen) to exclude moisture-driven side reactions.
Q. How do solvent choice and pH affect the stability of this compound during long-term storage?
- Methodological Answer :
- Solvent Compatibility : Avoid polar aprotic solvents (e.g., DMF) that may induce hydrolysis. Use anhydrous ethanol or water-free DCM for suspensions .
- pH Stability : Maintain pH <4 in aqueous solutions to prevent free base formation. Monitor degradation via accelerated stability studies (40°C/75% RH for 3 months) .
- Storage : Keep in amber glass vials at 2–8°C under desiccant (e.g., silica gel) to minimize hygroscopic degradation .
Data Contradiction and Resolution
Q. How should researchers address conflicting data on the acute toxicity of this compound?
- Methodological Answer :
- Literature Review : Cross-reference SDS entries, noting gaps (e.g., "no data" for acute toxicity in and ).
- Empirical Testing : Conduct OECD Guideline 423 assays on rodent models to establish LD50 values.
- Precautionary Principle : Apply ALARA (As Low As Reasonably Achievable) exposure limits until toxicity is characterized .
Methodological Tables
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
